molecular formula C7H9NO4 B587738 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone CAS No. 141942-33-8

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone

Cat. No.: B587738
CAS No.: 141942-33-8
M. Wt: 171.152
InChI Key: ODMZVFVEIOFQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is a chemical compound with the molecular formula C7H9NO4 It belongs to the class of azetidinones, which are four-membered lactam rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-oxadiazole or thiadiazole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under vigorous stirring to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1'-(1-Hydroxy-4-oxoazetidine-2,2-diyl)diethanone is unique due to its specific structural features and the presence of acetyl groups, which may contribute to its distinct chemical and biological properties

Properties

CAS No.

141942-33-8

Molecular Formula

C7H9NO4

Molecular Weight

171.152

IUPAC Name

4,4-diacetyl-1-hydroxyazetidin-2-one

InChI

InChI=1S/C7H9NO4/c1-4(9)7(5(2)10)3-6(11)8(7)12/h12H,3H2,1-2H3

InChI Key

ODMZVFVEIOFQQH-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC(=O)N1O)C(=O)C

Synonyms

2-Azetidinone, 4,4-diacetyl-1-hydroxy- (9CI)

Origin of Product

United States

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